PROTAC AR Degrader-5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

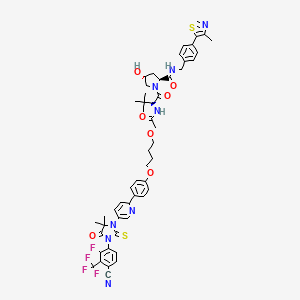

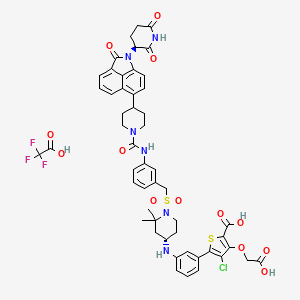

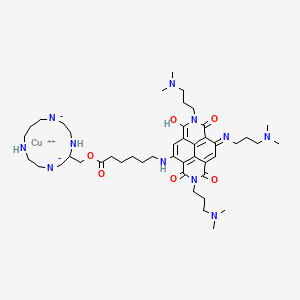

PROTAC AR Degrader-5 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the androgen receptor (AR). This compound is part of a novel class of small molecules that induce selective degradation of target proteins by hijacking the cellular protein degradation machinery. This compound has shown promise in preclinical studies for its potential to treat diseases such as prostate cancer by degrading the androgen receptor, which plays a crucial role in the progression of this disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC AR Degrader-5 involves the conjugation of a ligand that binds to the androgen receptor with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically starts with the preparation of the individual ligands, followed by their conjugation through a series of chemical reactions. For instance, the androgen receptor ligand can be synthesized by modifying testosterone, while the E3 ligase ligand can be derived from a high-affinity peptidomimetic .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This process may include optimization of reaction conditions, purification steps such as chromatography, and rigorous quality control measures to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

PROTAC AR Degrader-5 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the ligands, potentially affecting their binding affinity.

Reduction: This reaction can be used to reduce any oxidized intermediates back to their active forms.

Substitution: This reaction is crucial for modifying the ligands to improve their binding properties or to attach the linker.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG). Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions are the conjugated PROTAC molecules, which consist of the androgen receptor ligand, the E3 ligase ligand, and the linker. These products are then purified and characterized to confirm their structure and activity .

Wissenschaftliche Forschungsanwendungen

PROTAC AR Degrader-5 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study protein degradation pathways and to develop new methods for targeted protein degradation.

Biology: Employed in research to understand the role of the androgen receptor in cellular processes and disease progression.

Medicine: Investigated as a potential therapeutic agent for treating diseases such as prostate cancer by degrading the androgen receptor.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting the androgen receptor .

Wirkmechanismus

PROTAC AR Degrader-5 exerts its effects by inducing the degradation of the androgen receptor through the ubiquitin-proteasome system. The compound binds to the androgen receptor and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. This mechanism allows for the selective and efficient degradation of the androgen receptor, reducing its levels in the cell and inhibiting its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

ARV-110: Another PROTAC targeting the androgen receptor, currently in clinical trials for prostate cancer.

ARV-766: A second-generation PROTAC with improved efficacy and tolerability compared to ARV-110.

ARCC-4: A high-affinity VHL ligand-based PROTAC targeting the androgen receptor

Uniqueness

PROTAC AR Degrader-5 is unique in its design and mechanism of action. It offers several advantages over traditional androgen receptor inhibitors, including:

Enhanced Selectivity: By targeting the androgen receptor for degradation rather than inhibition, it reduces off-target effects.

Lower Dosing Requirements: The catalytic nature of PROTACs allows for lower doses to achieve the desired therapeutic effect.

Overcoming Resistance: PROTACs can degrade mutant forms of the androgen receptor that are resistant to traditional inhibitors

Eigenschaften

Molekularformel |

C52H54F4N8O7S2 |

|---|---|

Molekulargewicht |

1043.2 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2S)-2-[[2-[4-[4-[5-[3-[4-cyano-2-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridin-2-yl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H54F4N8O7S2/c1-30-44(73-29-60-30)33-11-9-31(10-12-33)25-59-46(67)40-23-36(65)27-62(40)47(68)45(50(2,3)4)61-41(66)28-70-21-7-8-22-71-37-17-13-32(14-18-37)38-19-16-35(26-58-38)64-49(72)63(48(69)51(64,5)6)39-20-15-34(24-57)42(43(39)53)52(54,55)56/h9-20,26,29,36,40,45,65H,7-8,21-23,25,27-28H2,1-6H3,(H,59,67)(H,61,66)/t36-,40+,45-/m1/s1 |

InChI-Schlüssel |

HEIBMKWAJBMSPY-VTYXGMTLSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=NC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=C(C(=C(C=C7)C#N)C(F)(F)F)F)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=NC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=C(C(=C(C=C7)C#N)C(F)(F)F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)

![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)